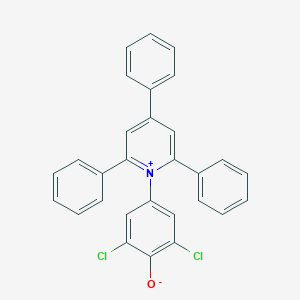

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Description

Properties

IUPAC Name |

2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXYWXPNUCOENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399438 | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121792-58-3 | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a compound more commonly known as a variant of Reichardt's Dye. Renowned for its pronounced negative solvatochromism, this betaine dye serves as a critical tool in chemistry for the empirical determination of solvent polarity through the E_T(30) scale.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed, field-proven protocols for the synthesis of its key precursors—2,4,6-triphenylpyrylium hydrogensulfate and 4-amino-2,6-dichlorophenol—and their final condensation to yield the target molecule. The causality behind experimental choices, mechanistic insights, and the practical application of the dye's unique spectroscopic properties are discussed in detail.

Introduction: The Significance of a Molecular Probe

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate belongs to the class of azomerocyanine betaines and is a zwitterionic dye.[1] Its molecular structure features a positively charged pyridinium ring system (the acceptor) and a negatively charged phenolate moiety (the donor). This intramolecular charge separation results in a large ground-state dipole moment. The defining characteristic of this molecule is its extreme negative solvatochromism: the color of its solution changes dramatically depending on the polarity of the solvent, spanning the entire visible spectrum.[3][4]

This phenomenon arises because polar solvent molecules arrange themselves around the dye, strongly stabilizing the polar zwitterionic ground state more than the less polar excited state. An increase in solvent polarity, therefore, increases the energy gap for the π-π* electronic transition, causing a hypsochromic shift (blue shift) in the absorption maximum.[4] This relationship is so reliable that the transition energy of the dye, denoted as E_T(30), has become a widely accepted empirical scale of solvent polarity.[5][6]

Synthesis Strategy: A Convergent Approach

The synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is best approached through a convergent strategy. This involves the independent preparation of two key intermediates, which are then combined in a final condensation step. This method ensures higher overall yields and simplifies purification.

The core retrosynthetic disconnection breaks the target molecule at the pyridinium nitrogen-phenyl carbon bond, identifying two critical precursors:

-

The Electrophilic Pyrylium Salt: 2,4,6-Triphenylpyrylium hydrogensulfate.

-

The Nucleophilic Phenol: 4-Amino-2,6-dichlorophenol.

The overall synthetic workflow is illustrated below.

Figure 1: Convergent synthesis workflow for the target dye.

Detailed Synthesis Protocols

Synthesis of Precursor 1: 2,4,6-Triphenylpyrylium hydrogensulfate

This electrophilic precursor is synthesized via the condensation of acetophenone and chalcone (which is itself formed from acetophenone and benzaldehyde). The use of a strong acid like sulfuric acid serves a dual purpose: it catalyzes the Michael addition and subsequent cyclization and also acts as a dehydrogenating agent for the final aromatization of the pyrylium ring.[7]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, place acetophenone and two molar equivalents of chalcone.

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture, typically at 100°C, for 3-4 hours. The mixture will become a dark, viscous slurry.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture into a large beaker containing cold diethyl ether or acetone with stirring. This step is critical for precipitating the pyrylium salt while leaving unreacted starting materials and byproducts in solution.[7]

-

Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any remaining impurities. The 2,4,6-triphenylpyrylium hydrogensulfate salt can be further purified by recrystallization from acetic acid.[7]

Synthesis of Precursor 2: 4-Amino-2,6-dichlorophenol

This nucleophilic component is prepared in a two-step sequence starting from 2,6-dichlorophenol. The first step is a regioselective nitration at the para-position, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 2,6-Dichlorophenol

-

Causality: The hydroxyl group is an activating, ortho-, para-director. Since the ortho positions are blocked by chlorine atoms, nitration occurs exclusively at the para position.[8]

Experimental Protocol:

-

Reaction Setup: Dissolve 2,6-dichlorophenol in a suitable solvent such as carbon tetrachloride or glacial acetic acid in a flask cooled in an ice-salt bath.[8][9]

-

Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or 68% nitric acid) dropwise while maintaining the temperature below 10°C to prevent side reactions.[8]

-

Reaction: After addition, allow the reaction to stir at a controlled temperature (e.g., 35°C) for a few hours until TLC indicates the consumption of the starting material.[8]

-

Isolation: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Collect the light-yellow solid, 2,6-dichloro-4-nitrophenol, by filtration, wash with cold water until the washings are neutral, and dry. The product can be recrystallized from ethanol/water.

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol

-

Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., using H₂ with a Pt/C or Pd/C catalyst) is a clean and efficient method.[10] Chemical reducing agents like hydrazine hydrate with a catalyst are also effective.[8]

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure hydrogenation reactor, suspend 2,6-dichloro-4-nitrophenol and a catalytic amount of 5% Pt/C in a solvent like methanol or a diethylene glycol ether.[8]

-

Hydrogenation: Purge the reactor with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (e.g., 2 MPa) and heat to around 70-80°C with vigorous stirring.[8]

-

Monitoring: The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: The product, 4-amino-2,6-dichlorophenol, can be precipitated by adding water to the filtrate and cooling. Collect the solid by filtration, wash with water, and dry under vacuum. The product is a grayish-white solid that should be stored protected from light and air to prevent oxidation.[11]

Final Condensation and Betaine Formation

This is the final and key step where the pyridinium ring is formed. The reaction proceeds via a nucleophilic attack of the amino group of the aminophenol onto the pyrylium cation, followed by cyclization and dehydration.[12][13] Subsequent deprotonation of the acidic phenolic proton yields the neutral zwitterionic dye.

Figure 2: Simplified mechanism of the final condensation step.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-amino-2,6-dichlorophenol in a suitable solvent like ethanol or methanol.

-

Condensation: Add an equimolar amount of 2,4,6-triphenylpyrylium hydrogensulfate to the solution. Add a mild base, such as sodium acetate, which acts as a proton scavenger to facilitate the reaction.[1]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Betaine Formation: After cooling, a stronger base (e.g., aqueous sodium hydroxide or triethylamine) is added to deprotonate the phenolic hydroxyl group, leading to the formation of the deep-colored betaine.[1][14]

-

Isolation and Purification: The dye often precipitates from the solution upon formation. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent mixture, such as acetone-methanol, to yield dark, crystalline needles.[14]

Spectroscopic Properties and the E_T(30) Scale

The most significant property of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is its negative solvatochromism. The position of the longest-wavelength absorption band is extremely sensitive to the solvent environment. This sensitivity is quantified by the E_T(30) value, defined as the molar transition energy in kcal/mol for the dye dissolved in that solvent.[5]

E_T(30) (kcal/mol) = 28591 / λ_max (nm)

where λ_max is the wavelength of the maximum absorption of the charge-transfer band.

A higher E_T(30) value corresponds to a greater blue shift and indicates a higher solvent polarity. The table below lists the E_T(30) values for several common solvents, measured using the parent Reichardt's dye (without the chloro substituents). The chloro-substituted version follows the same trend.

| Solvent | E_T(30) (kcal/mol) | Observed Color |

| Methanol | 55.5 | Yellow-Green |

| Ethanol | 51.9 | Green |

| Acetonitrile | 46.0 | Blue-Violet |

| Acetone | 42.2 | Violet |

| Chloroform | 39.1 | Red-Violet |

| Benzene | 34.5 | Red |

| Data sourced from references[15][16][17] |

Applications in Research and Development

The unique properties of this dye make it an invaluable tool in various scientific fields:

-

Solvent Polarity Characterization: It provides a direct, empirical measure of the polarity of solvents, solvent mixtures, and complex media like ionic liquids.[16][17]

-

Reaction Mechanism Studies: Changes in the local polarity of a reaction medium as it proceeds can be monitored, providing insights into reaction mechanisms.

-

Materials Science: It is used to probe the microenvironment of polymer matrices, micelles, and other supramolecular assemblies.[18]

-

Drug Development: Characterizing the polarity of binding sites in proteins or the properties of drug delivery systems.

Conclusion

The synthesis of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a multi-step but well-established process that provides access to one of the most sensitive molecular probes for solvent polarity. By understanding the principles behind the synthesis of the pyrylium and aminophenol precursors, and the mechanism of their final condensation, researchers can reliably produce this powerful analytical tool. Its profound solvatochromic behavior continues to offer critical insights into chemical interactions and microenvironments, cementing its role as a fundamental compound in modern chemical and materials research.

References

-

Reichardt's dye - Wikipedia. Wikipedia. [Link]

-

Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. ResearchGate. [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye. PubMed Central. [Link]

- Process for the preparation of 2,6-dichloro-4-aminophenol.

-

2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Reichardt's dye). ResearchGate. [Link]

-

The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Wiley Online Library. [Link]

-

An Investigation of Solvatochromic Behavior. University of Wisconsin-River Falls. [Link]

-

A Demonstration of Solvatochromism by Reichardt's Dye. Reddit. [Link]

-

Demo 38: Reichardt's Dye. University of California, Santa Barbara. [Link]

-

2,4,6-triphentlpyrylium hydrogen sulfate. ResearchGate. [Link]

- Synthesis device and application of 2, 6-dichloro-4-aminophenol.

-

Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Science Publishing. [Link]

-

Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. [Link]

-

Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology. [Link]

-

2,6-dichlorophenol. Organic Syntheses. [Link]

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

2,4,6-TRIPHENYLPYRYLIUM HYDROGEN SULFATE. ResearchGate. [Link]

-

Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Royal Society of Chemistry. [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye. IUCr Journals. [Link]

-

2,4,6-triphenylnitrobenzene. Organic Syntheses. [Link]

-

Crystal structure of 4-amino-2,6-dichlorophenol. ResearchGate. [Link]

Sources

- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 2. krypton.mnsu.edu [krypton.mnsu.edu]

- 3. reddit.com [reddit.com]

- 4. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 5. d-nb.info [d-nb.info]

- 6. Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. mdpi.com [mdpi.com]

- 17. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate: Structure, Synthesis, and Solvatochromic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Solvatochromic Probe

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a fascinating betaine dye that belongs to the illustrious family of pyridinium N-phenolate dyes. These molecules are renowned for their remarkable solvatochromic properties, meaning they exhibit a pronounced change in color in response to the polarity of their solvent environment. This particular derivative, with its strategic placement of two chlorine atoms on the phenolate ring, is of significant interest for researchers exploring subtle variations in solvent polarity and for the development of sensitive molecular probes.

This guide provides a comprehensive overview of the structure, synthesis, and unique solvatochromic behavior of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, offering insights for its application in chemical research and drug development. While this specific derivative is less extensively documented than its famous parent compound, Reichardt's dye, this guide will draw upon the wealth of knowledge surrounding pyridinium N-phenolate betaines to provide a thorough and practical understanding.

Molecular Structure and the Genesis of Solvatochromism

The core structure of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate consists of a positively charged pyridinium ring and a negatively charged phenolate ring, making it a zwitterionic molecule, or betaine. The pyridinium ring is adorned with three phenyl groups, while the phenolate ring is substituted with two chlorine atoms in the ortho positions relative to the phenolic oxygen.

The key to its profound solvatochromism lies in the electronic structure of the molecule. The ground state is highly polar, with a significant separation of charge between the electron-rich phenolate and the electron-poor pyridinium moieties. Upon absorption of light, an intramolecular charge transfer occurs, moving electron density from the phenolate to the pyridinium ring. This excited state is significantly less polar than the ground state.

Polar solvents will preferentially stabilize the highly polar ground state through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the energy of the ground state more than the less polar excited state. Consequently, a larger amount of energy (light of a shorter wavelength) is required for the electronic transition in more polar solvents. This results in a hypsochromic shift (a shift to a shorter wavelength) with increasing solvent polarity, a phenomenon known as negative solvatochromism.

The presence of the two electron-withdrawing chlorine atoms on the phenolate ring is expected to modulate the electronic properties of the molecule. These groups will decrease the electron-donating ability of the phenolate oxygen, which in turn will influence the energy of the intramolecular charge transfer and fine-tune the solvatochromic response.

Synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate: A Step-by-Step Protocol

The synthesis of pyridinium N-phenolate betaine dyes generally follows a well-established two-step procedure. The first step involves the synthesis of the key intermediate, 2,6-dichloro-4-aminophenol, followed by its reaction with a suitable pyrylium salt.

Part 1: Synthesis of 2,6-Dichloro-4-aminophenol

Several synthetic routes to 2,6-dichloro-4-aminophenol have been reported. A common and effective method involves the reduction of 2,6-dichloro-4-nitrophenol.

Reaction Scheme:

Synthesis of 2,6-dichloro-4-aminophenol.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, suspend 2,6-dichloro-4-nitrophenol in a suitable solvent such as glacial acetic acid or a diethylene glycol ether.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5% Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture vigorously at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Workup:

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude 2,6-dichloro-4-aminophenol can be purified by crystallization. One method involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is a robust and commonly used catalyst for this transformation.

-

Solvent Selection: Glacial acetic acid is a good solvent for the starting material and the product, facilitating the reaction. Diethylene glycol ethers can also be effective and may offer advantages in terms of product solubility and purification.

-

Purification: Crystallization is an effective method for purifying the solid product, removing any unreacted starting material or byproducts.

Part 2: Synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

The final step involves the condensation of 2,6-dichloro-4-aminophenol with 2,4,6-triphenylpyrylium tetrafluoroborate.

Reaction Scheme:

Synthesis of the target betaine dye.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-dichloro-4-aminophenol in a suitable solvent, such as ethanol or a mixture of ethanol and a small amount of a base like triethylamine.

-

Addition of Pyrylium Salt: To this solution, add an equimolar amount of 2,4,6-triphenylpyrylium tetrafluoroborate.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can often be observed by a color change.

-

Isolation of the Product:

-

The product may precipitate out of the reaction mixture upon cooling.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product is then typically purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or acetone).

-

-

Deprotonation (if necessary): The initial product may be the protonated form of the betaine. To obtain the zwitterionic form, the product can be treated with a weak base, such as sodium acetate, during the workup or recrystallization.

Causality Behind Experimental Choices:

-

Pyrylium Salt: 2,4,6-Triphenylpyrylium salts are excellent precursors for the synthesis of pyridinium compounds. The tetrafluoroborate salt is commonly used due to its stability and ease of handling.

-

Solvent and Base: The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants. A weak base can be used to neutralize the acid formed during the reaction and to promote the formation of the final betaine.

-

Purification: Recrystallization is the method of choice for obtaining a highly pure, crystalline product, which is essential for accurate solvatochromic studies.

Solvatochromic Properties: A Visual Indicator of Polarity

The most striking feature of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is its negative solvatochromism. The color of its solutions can span a wide portion of the visible spectrum, providing a direct visual indication of the solvent's polarity.

Expected Solvatochromic Behavior:

| Solvent | Expected Color | Expected λmax (nm) | Rationale |

| Toluene (non-polar) | Green/Blue-Green | ~600-650 | In non-polar solvents, the ground state is less stabilized, leading to a smaller energy gap for the electronic transition and absorption of longer wavelength light. |

| Acetone (polar aprotic) | Red/Violet | ~500-550 | As solvent polarity increases, the ground state is stabilized, increasing the energy gap and causing a hypsochromic shift. |

| Ethanol (polar protic) | Orange/Yellow | ~450-500 | Protic solvents can further stabilize the ground state through hydrogen bonding with the phenolate oxygen, leading to a more significant blue shift. |

| Water (highly polar protic) | Yellow/Colorless | ~400-450 | In highly polar solvents like water, the extensive stabilization of the ground state results in the largest energy gap and absorption at the shortest wavelengths. |

Influence of the Dichloro-Substitution:

The electron-withdrawing nature of the two chlorine atoms is expected to have a noticeable effect on the solvatochromic properties compared to the unsubstituted Reichardt's dye.

-

Hypsochromic Shift: The chlorine atoms will decrease the electron density on the phenolate ring, making the oxygen atom a weaker electron donor. This will increase the energy of the intramolecular charge transfer, leading to an overall hypsochromic (blue) shift in the absorption maximum in all solvents compared to Reichardt's dye.

-

Sensitivity to Polarity: The sensitivity of the solvatochromic shift to changes in solvent polarity may also be altered. The precise effect would depend on the interplay between the inductive effects of the chlorine atoms and their influence on the hydrogen-bonding interactions with protic solvents.

Characterization Techniques

To confirm the structure and purity of the synthesized 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate and to study its properties, a range of analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: To measure the absorption maxima in various solvents and quantify the solvatochromic shifts.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula.

Applications in Research and Development

The unique properties of 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate make it a valuable tool in various scientific disciplines:

-

Determination of Solvent Polarity: It can be used as a sensitive probe to create empirical scales of solvent polarity, similar to the ET(30) scale based on Reichardt's dye.

-

Probing Microenvironments: In complex systems such as micelles, polymers, and biological membranes, this dye can provide information about the local polarity of its immediate surroundings.

-

Monitoring Chemical Reactions: Changes in the polarity of a reaction medium can be followed by observing the color changes of the dissolved dye.

-

Development of Sensors: The sensitivity of its color to the environment can be harnessed to develop sensors for various analytes that can alter the polarity of the medium.

-

Drug Delivery and Formulation: Understanding the polarity of drug-carrier systems is crucial for optimizing drug solubility and release. This dye can be a useful tool in such studies.

Conclusion

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate stands as a powerful and versatile molecular probe. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The profound and predictable nature of its solvatochromism, fine-tuned by the presence of the chloro-substituents, offers researchers a sensitive tool to investigate and understand the intricate world of molecular interactions in solution. As the demand for more sophisticated molecular probes continues to grow, the study and application of such tailored betaine dyes will undoubtedly play an increasingly important role in advancing chemical and biological sciences.

An In-Depth Technical Guide to the Solvatochromic Behavior of Dichloro-Substituted Reichardt's Dye

This guide provides a comprehensive technical overview of the solvatochromic properties of dichloro-substituted Reichardt's dye, tailored for researchers, scientists, and professionals in drug development. It delves into the core principles of solvatochromism, the unique characteristics of Reichardt's dye, the influence of chloro-substituents, and detailed experimental protocols for characterizing these phenomena.

Introduction to Solvatochromism and Reichardt's Dye

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited states of the chromophore.[2] Solvatochromic dyes are powerful molecular probes used to characterize the polarity of solvents and complex chemical environments, such as micelles, polymer solutions, and the surfaces of materials.[3]

Among the most remarkable solvatochromic compounds is Reichardt's dye, also known as Betaine 30.[1] This azomerocyanine betaine exhibits one of the largest solvatochromic effects ever observed, with its color spanning the entire visible spectrum depending on the solvent.[1] This pronounced effect is attributed to its large dipole moment in the zwitterionic ground state, which is significantly reduced upon photoexcitation to a less polar excited state.[4] This leads to a strong stabilization of the ground state in polar solvents, resulting in a larger energy gap for the electronic transition and a hypsochromic (blue) shift in the absorption maximum.[4][5] This pronounced negative solvatochromism forms the basis of the widely used ET(30) scale of solvent polarity.[5]

The Influence of Dichloro-Substitution

The introduction of chloro-substituents onto the aromatic rings of Reichardt's dye is a strategic modification aimed at fine-tuning its electronic and steric properties. The precise positioning of these electron-withdrawing groups can have a profound impact on the dye's solvatochromic behavior.

Electronic Effects: Chlorine atoms, being electronegative, withdraw electron density from the aromatic system. This can influence the charge distribution in both the ground and excited states of the dye. The extent of this influence depends on the position of substitution (ortho, meta, or para) relative to the phenolate oxygen and the pyridinium nitrogen. This alteration of the intramolecular charge transfer character can modulate the magnitude of the solvatochromic shift.

Steric Effects: Chloro-substituents can also introduce steric hindrance, which may affect the planarity of the molecule and the accessibility of solvent molecules to the charged centers of the dye. This can alter the solvation shell around the dye, leading to changes in the observed solvatochromic response.

A key objective in studying dichloro-substituted analogues is to develop new probes with enhanced sensitivity, tailored solubility, or specific interactions with certain analytes, which is of particular interest in the development of chemical sensors.[3]

Synthesis of Dichloro-Substituted Reichardt's Dye

The synthesis of a dichloro-substituted Reichardt's dye generally follows a multi-step pathway analogous to the preparation of the parent dye.[1] A representative synthetic route is outlined below.

Caption: Synthetic workflow for a dichloro-substituted Reichardt's dye.

Experimental Protocol: A Generalized Synthesis

-

Nitration: A dichloro-substituted 2,6-diphenylphenol is carefully nitrated using a suitable nitrating agent, such as dilute nitric acid, to introduce a nitro group at the 4-position of the phenol ring.[1]

-

Reduction: The resulting nitro-derivative is then reduced to the corresponding amine.[1] A common reducing agent for this step is sodium dithionite.[1]

-

Condensation: The amino-dichloro-substituted phenol is reacted with a 2,4,6-triphenylpyrylium salt, such as the hydrogensulfate, in the presence of a weak base like sodium acetate in an alcoholic solvent.[1]

-

Deprotonation: The final betaine dye is formed by the addition of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.[1]

It is imperative to perform this synthesis under an inert atmosphere and with appropriate safety precautions, as some of the reagents and intermediates can be hazardous.

Characterization of Solvatochromic Behavior

The core of this investigation lies in the systematic study of the dye's spectroscopic properties in a range of solvents with varying polarities.

Experimental Workflow

Caption: Experimental workflow for solvatochromic characterization.

Detailed Protocol for Solvatochromic Analysis

-

Solution Preparation: A stock solution of the dichloro-substituted Reichardt's dye is prepared in a volatile solvent like acetone.[6] Aliquots of this stock solution are then distributed into a series of vials, and the volatile solvent is carefully evaporated.[6] This ensures that an equal amount of the dye is present in each sample.[6]

-

Solvent Addition: A range of solvents of varying polarities (e.g., non-polar, polar aprotic, and polar protic) is then added to the vials to dissolve the dye.[6] It is crucial to use high-purity solvents to avoid erroneous results.

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of the dye in each solvent is recorded using a spectrophotometer. The wavelength of maximum absorbance (λmax) for the longest wavelength charge-transfer band is determined for each solution.[7]

-

Data Analysis: The transition energy, ET, is calculated from λmax using the following equation:

ET (kcal/mol) = 28591 / λmax (nm)

These ET values can then be correlated with established solvent polarity scales, such as the ET(30) scale of the parent Reichardt's dye, to quantify the solvatochromic sensitivity of the new derivative.[8]

Data Presentation

The collected data should be organized in a clear and concise manner to facilitate comparison and analysis.

| Solvent | Dielectric Constant (ε) | λmax (nm) | ET (kcal/mol) |

| Toluene | 2.38 | [Example Value] | [Calculated Value] |

| Acetone | 20.7 | [Example Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Example Value] | [Calculated Value] |

| Ethanol | 24.5 | [Example Value] | [Calculated Value] |

| Methanol | 32.7 | [Example Value] | [Calculated Value] |

| Water | 80.1 | [Example Value] | [Calculated Value] |

Interpretation of Results and Mechanistic Insights

The analysis of the solvatochromic data provides valuable insights into the solute-solvent interactions.

-

Negative Solvatochromism: A hypsochromic (blue) shift in λmax with increasing solvent polarity is indicative of negative solvatochromism.[9][10] This confirms that the ground state of the dye is more polar than the excited state and is preferentially stabilized by polar solvents.[11]

-

Correlation with ET(30): A linear correlation between the ET values of the dichloro-substituted dye and the standard ET(30) values suggests a similar underlying mechanism of solvatochromism. The slope of this correlation provides a measure of the sensitivity of the new dye to solvent polarity relative to the parent Reichardt's dye.[8]

-

Specific Interactions: Deviations from a linear correlation, particularly in protic solvents, can indicate specific solute-solvent interactions, such as hydrogen bonding.[12] The presence of the phenolate oxygen makes these dyes sensitive to the hydrogen-bond donating ability of the solvent.[13]

Applications in Research and Development

The unique properties of dichloro-substituted Reichardt's dyes make them valuable tools in various scientific and industrial applications.

-

Probing Microenvironments: These dyes can be used to determine the polarity of microheterogeneous systems, such as the hydrophobic cores of micelles or the active sites of enzymes.

-

Chemical Sensing: Immobilized on solid supports, these dyes can serve as the active component in optical sensors for detecting volatile organic compounds or changes in humidity.[3]

-

Materials Science: They can be employed to characterize the surface polarity of materials like silica, alumina, and polymers.[3]

-

Drug Development: In pharmaceutical sciences, understanding the polarity of drug-binding sites is crucial for rational drug design. Solvatochromic probes can provide insights into these interactions.

Conclusion

The study of the solvatochromic behavior of dichloro-substituted Reichardt's dye offers a fascinating glimpse into the intricate world of solute-solvent interactions. The strategic introduction of chloro-substituents provides a powerful means to modulate the dye's properties, leading to the development of new and more effective molecular probes. The experimental protocols and analytical frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the potential of these versatile compounds in a wide range of applications, from fundamental chemical research to advanced materials and drug development.

References

-

Mayerhöfer, T. G., & Spange, S. (n.d.). The Negative Solvatochromism of Reichardt’s Dye B30 – A Complementary Study. ChemistryOpen. [Link]

-

Wikipedia. (n.d.). Reichardt's dye. [Link]

-

ResearchGate. (2024). Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. ResearchGate. [Link]

-

University of Wisconsin-River Falls. (n.d.). An Investigation of Solvatochromic Behavior. UW-River Falls. [Link]

-

PubMed. (2024). Extended Reichardt's Dye-Synthesis and Solvatochromic Properties. PubMed. [Link]

-

The University of Melbourne. (n.d.). Extended Reichardt's Dye-Synthesis and Solvatochromic Properties. Find an Expert. [Link]

-

Canadian Science Publishing. (n.d.). Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry. [Link]

-

AIP Publishing. (2017). Predicting solvatochromic shifts and colours of a solvated organic dye: The example of nile red. The Journal of Chemical Physics. [Link]

-

PubMed. (2001). Study of the preferential solvation of some betaine dyes in binary solvent mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

MDPI. (n.d.). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. [Link]

-

ResearchGate. (2025). Solvatochromic betaine dyes as optochemical sensor materials: detection of polar and non-polar vapors. ResearchGate. [Link]

-

PMC. (2008). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (n.d.). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). Study of the solvents effect on the electronic spectra of betaine and azo-merocyanine dyes. Canadian Journal of Chemistry. [Link]

-

American Chemical Society. (2021). Quantum Mechanics/Fluctuating Charge Protocol to Compute Solvatochromic Shifts. Journal of Chemical Theory and Computation. [Link]

-

MDPI. (n.d.). Effective Recognition of Lithium Salt in (Choline Chloride: Glycerol) Deep Eutectic Solvent by Reichardt's Betaine Dye 33. MDPI. [Link]

-

MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]

Sources

- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 2. Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. krypton.mnsu.edu [krypton.mnsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Extended Reichardt's Dye-Synthesis and Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extended Reichardt's Dye-Synthesis and Solvatochromic Properties : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. d-nb.info [d-nb.info]

- 12. Study of the solvents effect on the electronic spectra of betaine and azo-merocyanine dyes | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 13. Study of the preferential solvation of some betaine dyes in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (CAS Number: 121792-58-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, identified by CAS number 121792-58-3, is a highly specialized betaine dye belonging to the class of pyridinium N-phenolate betaines. This synthetic organic compound is renowned for its remarkable solvatochromic properties, making it an invaluable tool in various fields of chemical and biological research. Its primary application lies in the empirical determination of solvent polarity, where it serves as a key component in establishing the widely recognized ET(30) solvent polarity scale.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, diverse applications, and safety considerations of this versatile molecule, with a particular focus on its utility for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a crystalline solid, typically appearing as a brown to dark-brown powder.[2] Its molecular structure, characterized by a dichlorinated phenolate ring and a triphenyl-substituted pyridinium moiety, gives rise to its unique electronic and solubility characteristics. The presence of the chlorine atoms enhances the Lewis acidity of the phenolate ring, fine-tuning its solvatochromic response.[1]

Table 1: Physicochemical Properties of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

| Property | Value | Reference |

| CAS Number | 121792-58-3 | [2][3] |

| Molecular Formula | C₂₉H₁₉Cl₂NO | [3] |

| Molecular Weight | 468.37 g/mol | [3] |

| IUPAC Name | 2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | [3] |

| Appearance | Brown to Dark-brown Solid | [2] |

| Purity | ≥95% | [2][4] |

| Solubility | Low solubility in water. Soluble in various organic solvents.[5][6] | |

| Storage | Sealed in a dry environment, at 2-8°C. | [7] |

Synthesis

The synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a multi-step process that is analogous to the synthesis of the parent Reichardt's dye. A general synthetic pathway involves the reaction of 2,4,6-triphenylpyrylium salt with an appropriate aminophenol derivative.

A newer, more general synthesis for the parent Reichardt's dye, which can be adapted for this derivative, involves the following key steps[8]:

-

Nitration: 2,6-Diphenylphenol is nitrated using diluted nitric acid to yield 4-nitro-2,6-diphenylphenol.

-

Reduction: The nitro group is subsequently reduced to an amine using a reducing agent like sodium dithionite.

-

Condensation: The resulting aminophenol is then reacted with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of a base, such as sodium acetate in ethanol.

-

Betaine Formation: The final betaine is formed by the addition of a base like sodium hydroxide.

For the synthesis of the dichloro-derivative, the starting material would be a suitably chlorinated aminophenol.

Figure 1: Generalized synthetic scheme for 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate.

The Phenomenon of Solvatochromism

The most prominent feature of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is its negative solvatochromism. This phenomenon is characterized by a hypsochromic shift (a shift to a shorter wavelength) of the longest-wavelength absorption band in the UV-Vis spectrum as the polarity of the solvent increases. This effect is a direct consequence of the molecule's electronic structure.

The ground state of the dye is a highly polar zwitterion. Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the negatively charged phenolate oxygen to the positively charged pyridinium ring. This results in a less polar excited state. In polar solvents, the highly polar ground state is stabilized by dipole-dipole interactions with the solvent molecules to a greater extent than the less polar excited state. This leads to a larger energy gap between the ground and excited states, and consequently, the absorption of higher energy light (shorter wavelength). Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a smaller energy gap and absorption of lower energy light (longer wavelength). This dramatic, solvent-dependent color change makes it an excellent visual indicator of solvent polarity.[1]

Figure 2: Energy level diagram illustrating the effect of solvent polarity on the electronic transition of a negatively solvatochromic dye.

Applications in Research and Development

Determination of Solvent Polarity: The ET(33) Scale

The primary application of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is as a probe for determining the ET(33) solvent polarity value. This value is derived from the transition energy of the longest-wavelength absorption band of the dye in a given solvent. The ET(33) scale is linearly correlated with the more common ET(30) scale, which is based on the parent Reichardt's dye.[9] The dichloro-derivative offers advantages in certain applications due to its modified solubility and electronic properties.

Experimental Protocol for Determining ET(33):

-

Solution Preparation: Prepare a dilute solution of the dye (typically 10-4 to 10-5 M) in the solvent to be analyzed. Ensure the dye is fully dissolved.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution over a range that encompasses the visible region (e.g., 400-800 nm).

-

Determine λmax: Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.

-

Calculate ET(33): Use the following equation to calculate the ET(33) value in kcal/mol:

ET(33) (kcal/mol) = 28591 / λmax (nm)

Table 2: Illustrative Solvatochromic Data (Hypothetical Values for Demonstration)

| Solvent | Polarity | λmax (nm) | Color of Solution |

| Toluene | Low | ~750 | Greenish-Blue |

| Acetone | Medium | ~650 | Blue-Violet |

| Ethanol | High | ~550 | Violet-Red |

| Water | Very High | ~450 | Reddish-Orange |

Probing Microenvironments

The sensitivity of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate to the polarity of its immediate surroundings makes it an excellent probe for studying the microenvironments of various systems:

-

Biological Membranes: The dye can be used to investigate the polarity and hydration of lipid bilayers, providing insights into membrane fluidity and the formation of lipid domains (rafts).[10][11]

-

Micellar Systems: It can be employed to determine the critical micelle concentration (CMC) and to probe the polarity of the micellar core and corona.

-

Polymers: The dye can be incorporated into polymer matrices to study the local polarity and changes that occur during processes like swelling or phase transitions.

Potential Biological and Pharmaceutical Applications

While the primary use of this compound is as a solvatochromic probe, some research suggests potential biological activities for pyridinium N-phenolate betaines, although specific data for the 2,6-dichloro derivative is limited.

-

Anticancer Activity: There are claims that this compound may have applications in cancer treatment by targeting DNA, leading to cell cycle arrest and apoptosis. The proposed mechanism involves the activation of the p53 pathway in response to DNA damage. However, these claims require substantiation through dedicated, peer-reviewed research.

-

Antioxidant and Antimicrobial Properties: Preliminary studies on related compounds have suggested potential antioxidant and antimicrobial activities. These properties are often associated with the ability of such molecules to interact with cellular membranes and redox processes.

It is crucial for researchers interested in these applications to conduct thorough in-vitro and in-vivo studies to validate these preliminary findings and to establish the efficacy and safety of this compound for any therapeutic use.

Safety and Handling

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a powerful and versatile tool for researchers across various scientific disciplines. Its pronounced and predictable solvatochromism makes it an exceptional probe for quantifying solvent polarity and for investigating the microenvironments of complex systems. While its potential biological and pharmaceutical applications are intriguing, they remain an area for further, rigorous investigation. This guide serves as a foundational resource for understanding and utilizing this remarkable compound in research and development endeavors.

References

-

Pike, S. J., Bond, A. D., & Hunter, C. A. (2018). Solvatomorphism of Reichardt's dye. CrystEngComm, 20(20), 2843-2847. [Link]

-

Reichardt's dye. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Tabuchi, A., Hayakawa, T., Kuwata, S., Ishige, R., & Ando, S. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances, 2(14), 4763-4773. [Link]

-

2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Reichardt's dye). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

An Investigation of Solvatochromic Behavior. (n.d.). IT Solutions. Retrieved January 24, 2026, from [Link]

-

Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. (2023). MDPI. [Link]

-

The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. (n.d.). ChemistryOpen. [Link]

-

Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

-

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Synthesis and crystal structure determination of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and its corresponding perchlorate salt. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]

-

E-T(33) dye as a tool for polarity determinations: Application to porous hybrid silica thin-films. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. (2024). ResearchGate. [Link]

-

An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. (n.d.). Journal of Chemical Education. [Link]

-

Solvatochromic shifts of polar and non-polar molecules in ambient and supercritical water: A sequential quantum mechanics/molecular mechanics study including solute-solvent electron exchange-correlation. (n.d.). The Journal of Chemical Physics. [Link]

-

Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). Accounts of Chemical Research. [Link]

-

Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. (2024). Technology Networks. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Publishing. [Link]

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (n.d.). MDPI. [Link]

-

Syntheses and UV–visible spectroscopic properties of two new hydrophilic 2,6‐di(carbamoyl)‐substituted solvatochromic pyridinium N‐phenolate betaine dyes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. (2023). ResearchGate. [Link]

-

Emerging solvatochromic push–pull dyes for monitoring the lipid order of biomembranes in live cells. (n.d.). The Journal of Biochemistry. [Link]

-

The Synthesis of ET(30) Dye-2,4,6-Triphenyl- N -(2,6-Diphenylphenolate)-Pyrylium. (2005). ResearchGate. [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye. (n.d.). PMC - PubMed Central. [Link]

-

2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Solvatomorphism of Reichardt's dye. (2018). CrystEngComm. [Link]

-

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, 50 mg. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Relating solvatochromism and solvatomorphism in organic dyes using high pressure. (2024). NIH. [Link]

- Azo dyes soluble in organic solvents. (n.d.). Google Patents.

Sources

- 1. 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | 121792-58-3 | Benchchem [benchchem.com]

- 2. 2,6-DICHLORO-4-(2,4,6-TRIPHENYL-1-PYRIDINIO)PHENOLATE | 121792-58-3 [sigmaaldrich.com]

- 3. 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | C29H19Cl2NO | CID 4112086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, 50 mg, CAS No. 121792-58-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. biosynth.com [biosynth.com]

- 6. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Ground and Excited State Dipole Moments of Reichardt's Dyes

This guide provides an in-depth exploration of the ground and excited state dipole moments of Reichardt's dyes, molecules renowned for their extraordinary solvatochromism. Aimed at researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings, experimental determination, and computational modeling of these fundamental photophysical properties. Understanding the significant disparity between the ground state dipole moment (μg) and the excited state dipole moment (μe) is crucial for leveraging these dyes as sensitive probes of local molecular environments.

The Phenomenon of Negative Solvatochromism in Reichardt's Dyes

Reichardt's dyes, most notably Betaine 30, are pyridinium N-phenolate betaine dyes that exhibit a striking and useful property: negative solvatochromism. This means their lowest-energy intramolecular charge-transfer (ICT) absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[1] This behavior is a direct consequence of the dramatic change in the molecule's electronic distribution upon photoexcitation.

-

Ground State (S₀): In its ground electronic state, Reichardt's dye exists as a highly polar zwitterion.[1] There is a significant separation of charge, with a negative charge localized on the phenolate oxygen and a positive charge on the pyridinium nitrogen. This results in a very large ground state dipole moment (μg).

-

Excited State (S₁): Upon absorption of a photon, an electron is promoted from the phenolate moiety to the pyridinium ring. This intramolecular charge transfer significantly reduces the charge separation, leading to a much less polar, more quinoidal-like excited state.[2] Consequently, the excited state dipole moment (μe) is substantially smaller than the ground state dipole moment (μg > μe).[2]

The interaction with solvent molecules is key. Polar solvent molecules arrange themselves to stabilize the highly polar ground state more effectively than the less polar excited state.[1][3] As solvent polarity increases, the energy of the ground state is lowered more than that of the excited state. This widens the energy gap between the S₀ and S₁ states, requiring higher energy (shorter wavelength) light for the electronic transition, thus causing the observed blue shift.[1][3]

Caption: Intramolecular charge transfer in Reichardt's dye upon photoexcitation.

Quantitative Determination of Dipole Moments

Accurately quantifying μg and μe is essential for calibrating Reichardt's dyes as environmental probes. This is achieved through a combination of experimental and computational methods.

A. Solvatochromic Shift Analysis

The most common experimental approach relies on analyzing the solvatochromic shifts of the dye's absorption and fluorescence spectra in a series of solvents with varying polarities.[4] By plotting the spectral shifts against a solvent polarity function, the change in dipole moment (Δμ = μe - μg) and the individual dipole moments can be estimated. Several theoretical models are employed for this purpose.[5]

-

Lippert-Mataga and Bakhshiev Equations: These models relate the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima) to the dielectric constant (ε) and refractive index (n) of the solvents.[5][6][7]

The Lippert-Mataga equation is given by: ν_a - ν_f ≈ (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (Δμ)²/a³ where ν_a and ν_f are the wavenumbers of absorption and fluorescence, h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute.[6]

-

Reichardt-Dimroth Correlation: This method uses the empirically derived ET(30) scale, which is based on the transition energy of Betaine 30 itself in different solvents.[8]

Protocol: Dipole Moment Estimation via Solvatochromism

-

Solvent Selection: Prepare a set of at least 10-15 solvents covering a wide range of polarities, from nonpolar (e.g., hexane) to highly polar (e.g., acetonitrile, methanol). Ensure solvents are of high purity and anhydrous, as water can significantly affect the results.[3]

-

Solution Preparation: Prepare dilute solutions (~10⁻⁵ M) of the Reichardt's dye in each solvent to avoid aggregation effects.[4]

-

Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence spectra for each solution at a constant temperature. Determine the wavelength of maximum absorption (λ_abs) and emission (λ_em).

-

Data Conversion: Convert the wavelengths to wavenumbers (ν = 1/λ). Calculate the Stokes shift (Δν = ν_abs - ν_em).

-

Calculate Polarity Functions: For each solvent, calculate the value of the chosen polarity function (e.g., the Lippert-Mataga function, f(ε, n)).

-

Graphical Analysis: Plot the Stokes shift (Δν) versus the calculated polarity function values.

-

Dipole Moment Calculation: Perform a linear regression on the plot. The slope of the line is proportional to (Δμ)². Using the known ground state dipole moment (which can be determined independently or computationally), the excited state dipole moment can be calculated.[6][7]

Caption: Workflow for determining dipole moments using the solvatochromic shift method.

B. Electro-Optical Absorption Measurements (EOAM)

EOAM, also known as electrochromism, provides a more direct measurement of the change in dipole moment.[9] This technique measures the change in the absorption spectrum of a sample when subjected to a strong external electric field.[10] The resulting spectral shift (Stark effect) is related to the difference in dipole moment (Δμ) and the change in polarizability between the ground and excited states. While experimentally more complex, EOAM is a powerful technique for validating results from solvatochromic methods.

Quantum chemical calculations are indispensable for predicting and understanding the electronic properties of Reichardt's dyes.

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT is used to optimize the molecular geometry and calculate the electron distribution and dipole moment of the ground state (μg).[5][11] TD-DFT is then used to calculate the electronic transition energies (absorption spectrum) and the properties of the excited state, including its dipole moment (μe).[12][13][14]

Protocol: Computational Dipole Moment Calculation

-

Structure Input: Build the 3D structure of the Reichardt's dye molecule.

-

Ground State Optimization (DFT):

-

Methodology: Choose a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G*, 6-311+G(d,p)).[11][12]

-

Solvent Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment.

-

Calculation: Perform a geometry optimization and frequency calculation to find the lowest energy conformation of the ground state.

-

Output: Extract the calculated ground state dipole moment (μg).

-

-

Excited State Calculation (TD-DFT):

-

Methodology: Using the optimized ground state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and excited state properties.

-

Output: Extract the calculated excited state dipole moment (μe) for the S₁ state.

-

Comparative Data for Betaine 30

The dipole moments of the archetypal Reichardt's dye, Betaine 30, have been extensively studied. The values showcase the dramatic electronic rearrangement upon excitation.

| Parameter | Method | Value (Debye, D) | Reference |

| μg (Ground State) | Experimental | ~14.9 D | [3] |

| μe (Excited State) | Experimental | ~6.2 D | [3] |

| Δμ (μe - μg) | Experimental | ~ -8.7 D | [3] |

| μg (Ground State) | Computational (DFT) | Varies with model | [11] |

| μe (Excited State) | Computational (TD-DFT) | Varies with model | [12] |

Note: Experimental and computational values can vary based on the specific techniques, models, and solvent environments considered.

Applications in Research and Drug Development

The profound difference between μg and μe makes Reichardt's dyes exceptional probes for characterizing microenvironments.

-

Probing Polarity: They are used to measure the polarity of solvents, solvent mixtures, and complex systems like ionic liquids.[8]

-

Biomembrane Studies: In drug development, lipophilic analogues of Reichardt's dye can be incorporated into lipid bilayers or micelles to report on the local polarity and hydration of drug delivery vehicles.

-

Protein Binding Sites: These dyes can be used to characterize the polarity of active sites in proteins, providing insight into drug-receptor interactions.

By providing a quantitative measure of local polarity, these dyes serve as invaluable tools for understanding reaction mechanisms, solvation dynamics, and the behavior of molecules in complex biological systems.[15]

References

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy, Volume 7: DNA Technology. Springer.

-

Budzák, Š., et al. (2017). Structural insight into piezo-solvatochromism of Reichardt's dye. IUCrJ, 4(Pt 5), 595-603. [Link]

-

Thoemke, J. (2003). An Investigation of Solvatochromic Behavior. Chemistry Department, University of Wisconsin-Eau Claire. [Link]

- Patel, H., et al. (2017). Estimation Of The Ground State And First Excited State Dipole Moment Of Styryl Dyes.

-

Spange, S., & Weiß, D. (2020). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen, 9(6), 665-671. [Link]

-

University of Wisconsin-Madison. (n.d.). Demo 38: Reichardt's Dye. Chemistry and Biochemistry. [Link]

-

Baird, M. A., et al. (2024). Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

AIP Publishing. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Conference Proceedings. [Link]

- Liptay, W. (1969). Electrochromism and Solvatochromism. Angewandte Chemie International Edition in English, 8(3), 177-188.

-

Sander, W., et al. (2021). Micro- vs Macrosolvation in Reichardt's Dyes. Journal of the American Chemical Society, 143(33), 13059–13067. [Link]

- Kumar, S., et al. (2011). Estimation of ground and excited-state dipole moments of 1, 2-diazines by solvatochromic method and quantum-chemical calculation. Journal of Luminescence, 131(5), 899-906.

-

Wikipedia. (2023). Electro-absorption modulator. [Link]

- Bublitz, G. U., & Boxer, S. G. (1997). Stark Spectroscopy: The Local Electric Fields of Organized Systems. Annual Review of Physical Chemistry, 48, 213-242.

-

International Journal of Engineering and Applied Sciences. (n.d.). Investigation on Electro-Absorption Modulators. [Link]

-

El-Gogary, T. M., et al. (2017). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Structural Chemistry, 28(5), 1441-1455. [Link]

-

International Journal of Engineering Research and Applications. (n.d.). Estimation of Ground and Excited State Dipole Moments of Some Laser Dyes. [Link]

-

Journal of Physical Chemistry A. (2000). Determination of the Ground and Excited State Dipole Moments of Free Base Chlorin and Isobacteriochlorin. [Link]

-

Azarrouk, A., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(23), 13919-13933. [Link]

-

Kharkiv University Bulletin. (2022). Nile Red solvatochromy. TD-DFT calculations and experimental data. [Link]

-

Journal of Luminescence. (2019). Solvent effects on the absorption and fluorescence spectra of Zaleplon: Determination of ground and excited state dipole moments. [Link]

Sources

- 1. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 2. krypton.mnsu.edu [krypton.mnsu.edu]

- 3. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijera.com [ijera.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. aarhat.com [aarhat.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electro-absorption modulator - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Nile Red solvatochromy. TD-DFT calculations and experimental data | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Reichardt's Dye in Common Organic Solvents

Introduction: The Enduring Significance of a Solvatochromic Icon

Reichardt's Dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate or Betaine 30, stands as a cornerstone in the study of solvent effects.[1][2] First introduced by Dimroth and Reichardt, this zwitterionic betaine dye exhibits one of the most dramatic examples of negative solvatochromism known, with its color spanning the entire visible spectrum depending on the polarity of the surrounding medium.[1] This profound sensitivity has led to its adoption as the basis for the empirical ET(30) scale of solvent polarity, a widely used parameter in physical organic chemistry.[3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of this dye's solubility is not merely a matter of practicality; it is fundamental to its application in characterizing solvent systems, probing reaction environments, and developing sensors.[2] This guide provides a detailed exploration of the solubility of Reichardt's Dye, synthesizing theoretical principles with practical, field-proven methodologies for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility characteristics of Reichardt's Dye are intrinsically linked to its unique molecular structure.

-

Zwitterionic Nature: The molecule possesses a permanent positive charge localized on the pyridinium ring and a negative charge on the phenoxide oxygen.[5] This charge-separated, betainic structure results in a very large ground-state dipole moment.[6]

-

Aromatic and Bulky Structure: The core is surrounded by five phenyl rings, creating a large, rigid, and sterically hindered structure.[1]

These features dictate its interaction with solvents. The large dipole moment suggests strong interactions with polar solvents. However, the bulky, nonpolar phenyl groups provide a lipophilic character. The interplay between these opposing characteristics governs its solubility. In essence, for a solvent to effectively dissolve Reichardt's Dye, it must be capable of stabilizing the large dipole without being sterically prevented from interacting with the charged centers by the bulky phenyl groups.

Theoretical Framework: Solvatochromism and Solubility

The principle of "like dissolves like" is the starting point for understanding the solubility of Reichardt's Dye. Its large dipole moment means it is most effectively stabilized by polar solvent molecules. The dye's negative solvatochromism—a hypsochromic (blue) shift in its longest-wavelength absorption band with increasing solvent polarity—is a direct consequence of this stabilization.[7]

Polar solvent molecules arrange themselves around the zwitterionic ground state of the dye, leading to significant stabilization. The excited state, being less polar, is not stabilized to the same extent.[8] This differential solvation increases the energy gap for the π-π* electronic transition, resulting in the absorption of higher-energy (bluer) light.[8] This same solvent-solute interaction that drives the solvatochromic shift is also the driving force for dissolution. A solvent that can strongly stabilize the dye's ground state is one in which it will be more soluble.

Conversely, nonpolar solvents cannot effectively stabilize the highly polar ground state, leading to poor solubility. Reichardt's dye is known to be insoluble or have very limited solubility in perfluorohydrocarbons, alkanes, and other nonpolar media.[5]

Solubility Profile of Reichardt's Dye: A Qualitative and Semi-Quantitative Overview

Table 1: Summary of Reichardt's Dye Solubility in Various Organic Solvents

| Solvent Class | Solvent Examples | Reported Solubility | Reference(s) |

| Polar Protic | Methanol, Ethanol, Isopropanol, n-Butanol | High / Soluble | [9][10] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Pyridine, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High / Soluble | [1][9] |

| Nonpolar Aprotic | Alkanes (e.g., Hexane), Perfluorohydrocarbons | Insoluble / Very Limited | [5] |

| Aromatic | Toluene, Benzene, Chlorobenzene | Sparingly Soluble to Soluble | [1][11] |

Note: "High / Soluble" indicates that the dye dissolves sufficiently for common spectroscopic and crystallization applications. Precise concentrations should be determined experimentally.

Semi-quantitative data from studies on π-extended Reichardt's Dye derivatives suggest precipitation occurs at relatively low concentrations in some common solvents, providing a useful, albeit approximate, upper limit for the parent dye's solubility under similar conditions. For instance, derivatives have been observed to precipitate in methanol, DMSO, and acetonitrile at concentrations around 6.0 mM , and in pyridine at 0.3 mM .[12]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a chromophoric compound like Reichardt's Dye is through UV-Vis spectrophotometry. This protocol provides a robust, self-validating system for obtaining quantitative solubility data in a specific solvent at a given temperature.

Causality in Experimental Design

The choice of UV-Vis spectrophotometry is based on Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given analyte at a specific wavelength. By determining the wavelength of maximum absorbance (λmax) for the dye in the solvent of interest, we can maximize sensitivity and minimize measurement error. A calibration curve, constructed from standards of known concentration, serves as the validation for this linear relationship. The analysis of a saturated solution against this curve allows for the precise calculation of the solubility limit.

Materials and Equipment

-

Reichardt's Dye (Betaine 30), solid powder (Molar Mass: 551.69 g/mol )[2]

-

Solvent of interest (spectroscopic grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Class A volumetric pipettes

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or glass cuvettes (select based on solvent transparency in the UV range)

Workflow for Solubility Determination

Caption: Experimental workflow for determining dye solubility via UV-Vis spectrophotometry.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-